molecular formula C10H10O4 B1592666 2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid CAS No. 1000414-37-8

2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid

Cat. No.: B1592666
CAS No.: 1000414-37-8
M. Wt: 194.18 g/mol
InChI Key: XGXRWHAYNFAHBM-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Group Analysis

Core Structural Features

2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid (C₁₀H₁₀O₄, molecular weight 194.19 g/mol) consists of a partially saturated benzofuran core fused with a dihydrofuran ring and functionalized with a hydroxyl group at position 6 and an acetic acid side chain at position 3. The benzofuran system comprises a bicyclic framework where the oxygen atom bridges the 1- and 2-positions of the benzene ring, while the dihydro substitution at positions 2 and 3 introduces partial saturation, reducing aromaticity in the furan moiety.

Table 1: Key Functional Groups and Their Properties
Functional Group Position Role in Reactivity
Hydroxyl (-OH) C6 Hydrogen bonding, acidity (pKa ~10)
Acetic acid (-CH₂COOH) C3 Carboxylic acid reactivity (pKa ~4.7)
Ether (C-O-C) C1-C2 Stabilizes ring conformation

The hydroxyl group participates in intramolecular hydrogen bonding with the adjacent ether oxygen, stabilizing the planar geometry of the benzofuran ring. The acetic acid side chain adopts a gauche conformation relative to the dihydrofuran ring, as confirmed by nuclear Overhauser effect (NOE) spectroscopy.

Spectroscopic Validation

Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic peaks at:

  • 3400–3200 cm⁻¹ (O-H stretch of carboxylic acid and hydroxyl)
  • 1705 cm⁻¹ (C=O stretch of carboxylic acid)
  • 1260 cm⁻¹ (C-O-C asymmetric stretch of ether).
    Nuclear magnetic resonance (NMR) data further corroborate the structure:
  • ¹H NMR (400 MHz, CDCl₃): δ 6.72 (d, J = 8.4 Hz, H7), 6.54 (d, J = 2.4 Hz, H5), 6.34 (dd, J = 8.4, 2.4 Hz, H8), 4.22 (m, H3), 3.85 (dd, J = 10.8, 6.0 Hz, H2a), 3.12 (dd, J = 10.8, 8.4 Hz, H2b), 2.68 (dd, J = 16.8, 6.0 Hz, H4a), 2.51 (dd, J = 16.8, 8.4 Hz, H4b).
  • ¹³C NMR (100 MHz, CDCl₃): δ 174.3 (COOH), 156.2 (C6-OH), 128.7–112.4 (aromatic carbons), 72.4 (C3), 35.2 (C4).

Properties

IUPAC Name

2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-7-1-2-8-6(3-10(12)13)5-14-9(8)4-7/h1-2,4,6,11H,3,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXRWHAYNFAHBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=C(C=C2)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630654
Record name (6-Hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000414-37-8
Record name (6-Hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid can be achieved through several methods. One common approach involves the alkylation of phenols, where a phenol derivative undergoes a reaction with an alkylating agent to form the desired benzofuran derivative . Another method involves transition-metal-catalyzed cross-coupling reactions, which are effective in forming the O-aryl bond necessary for the benzofuran structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzofuranone derivatives, while reduction can produce dihydrobenzofuran derivatives .

Mechanism of Action

The mechanism of action of 2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and the benzofuran ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs

2-(6-Hydroxybenzofuran-3-yl)acetic Acid (CAS: 69716-04-7)
  • Structure : Fully aromatic benzofuran ring with hydroxyl and acetic acid substituents.
  • Molecular Formula : C₁₀H₈O₄ (MW: 192.17 g/mol).
2-(6-Methoxybenzofuran-3-yl)acetic Acid (CAS: 69716-05-8)
  • Structure : Methoxy group replaces the hydroxyl group at position 4.
  • This substitution is common in prodrug design to enhance bioavailability .
Methyl 2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetate (CAS: 805250-17-3)
  • Structure : Methyl ester derivative of the target compound.
  • Key Differences : Esterification increases lipophilicity, improving membrane permeability. This derivative serves as a precursor in asymmetric hydrogenation processes for chiral drug intermediates .

Physicochemical and Functional Comparisons

Table 1: Comparative Data
Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Profile Stability
Target Compound 1000414-37-8 C₁₀H₁₀O₄ 194.18 6-OH, 2,3-dihydro Polar solvents (e.g., MeOH) Stable at 2–8°C
2-(6-Hydroxybenzofuran-3-yl)acetic Acid 69716-04-7 C₁₀H₈O₄ 192.17 6-OH, aromatic Moderate in MeOH Room temperature
2-(6-Methoxybenzofuran-3-yl)acetic Acid 69716-05-8 C₁₁H₁₀O₄ 206.19 6-OCH₃, aromatic High in organic solvents Stable
Methyl Ester Derivative 805250-17-3 C₁₁H₁₂O₄ 208.21 6-OH, esterified COOH High in lipids Stable

Functional Group Impact on Bioactivity

  • Hydroxyl Group (6-OH) : Critical for antioxidant activity, as seen in trolox analogs. The dihydro structure may stabilize radical intermediates, enhancing scavenging efficiency compared to fully aromatic analogs .
  • Acetic Acid vs. Ester : The free carboxylic acid group in the target compound enables hydrogen bonding and salt formation, beneficial for solubility in aqueous environments. In contrast, ester derivatives are more suited for hydrophobic matrices .

Biological Activity

Overview

2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid (CAS No. 1000414-37-8) is a compound of significant interest due to its unique structural features, including a hydroxyl group and a benzofuran moiety. This compound has been investigated for various biological activities, particularly its potential anti-inflammatory and antioxidant properties.

  • Molecular Formula : C10H10O4
  • Molecular Weight : 194.18 g/mol
  • IUPAC Name : 2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid
  • InChI Key : XGXRWHAYNFAHBM-UHFFFAOYSA-N

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can modulate signaling pathways involved in inflammation and cell survival. For instance, compounds related to this structure have been evaluated for their anti-inflammatory effects using the carrageenan-induced edema method, demonstrating promising results in reducing inflammation markers .

Antioxidant Properties

The presence of the hydroxyl group at the 6-position of the benzofuran enhances the compound's reactivity and biological activity, suggesting potential antioxidant effects. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells.

The mechanism of action for this compound involves interactions with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors that are critical in inflammatory responses and oxidative stress management. However, detailed mechanisms remain to be fully elucidated .

Study on Anti-inflammatory Activity

A series of related compounds were synthesized to evaluate their potential as anti-inflammatory agents. The introduction of various substituents was found to enhance the biological activity significantly. For example, a compound with a methyl group adjacent to the acetic acid function exhibited the most potent anti-inflammatory activity among the tested derivatives .

Antioxidant Activity Assessment

In another study focusing on the antioxidant properties of related benzofuran derivatives, it was observed that compounds with similar structural features demonstrated varying degrees of radical scavenging activity. This suggests that modifications in the chemical structure can lead to significant differences in biological efficacy.

Comparative Analysis with Similar Compounds

Compound NameSimilarity Index
Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate0.90
Ethyl 2,3-dihydrobenzofuran-5-carboxylic acid0.82
Methyl 2-(2,4-Dimethoxyphenyl)acetate0.87

This table illustrates how this compound compares with structurally similar compounds regarding their potential biological activities.

Q & A

Q. What are the established synthetic routes for 2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid?

The compound is synthesized via multi-step organic reactions, often starting with benzofuran derivatives. A common route involves:

  • Cyclization : Condensation of substituted phenols with α,β-unsaturated carbonyl compounds to form the dihydrobenzofuran core.
  • Acetic acid side-chain introduction : Alkylation or nucleophilic substitution at the 3-position of the benzofuran ring, followed by hydrolysis to yield the acetic acid moiety.
    For example, it serves as a precursor in synthesizing GPR40/FFA1 agonists by coupling with biphenyl derivatives under Mitsunobu or Ullmann coupling conditions .
    Key parameters : Reaction temperature (60–100°C), use of catalysts like palladium for cross-coupling, and pH control during hydrolysis.

Q. How is the compound structurally characterized in academic research?

Standard analytical techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the benzofuran scaffold (e.g., aromatic protons at δ 6.5–7.5 ppm) and acetic acid group (δ 2.5–3.5 ppm for CH2_2) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (192.17 g/mol) and fragmentation patterns.
  • X-ray crystallography : Used to resolve crystal packing and hydrogen-bonding networks (e.g., O–H···O interactions between hydroxyl and carbonyl groups) .

Q. What are the critical physicochemical properties influencing experimental design?

  • pKa : Predicted pKa of 4.12 ± 0.30, indicating partial ionization at physiological pH .
  • Solubility : Limited aqueous solubility (enhanced in polar aprotic solvents like DMSO).
  • Stability : Degrades under prolonged exposure to light or moisture; storage in sealed, dry containers at room temperature is recommended .

Advanced Research Questions

Q. What strategies are recommended for optimizing reaction yields during synthesis?

  • Solvent optimization : Use of DMF or THF improves solubility of intermediates.
  • Catalyst screening : Pd(OAc)2_2 or CuI enhances cross-coupling efficiency in biphenyl derivatization .
  • pH control : Maintain pH 6–7 during hydrolysis to avoid side reactions.
  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar byproducts .

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

  • Contradiction example : Variable 1H^1H NMR shifts due to tautomerism in the dihydrobenzofuran ring.
  • Resolution : Use deuterated solvents (DMSO-d6_6) to stabilize tautomers and 2D NMR (COSY, HSQC) to assign overlapping signals .
  • Validation : Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts).

Q. What pharmacological targets are associated with this compound, and how are they validated?

  • GPR40/FFA1 agonism : The compound is a key intermediate in developing agonists for diabetes treatment.
  • Validation methods :
    • In vitro assays : Calcium flux assays in HEK293 cells expressing human GPR40.
    • Structure-activity relationship (SAR) : Modifications to the biphenyl moiety (e.g., methoxy groups) enhance binding affinity .
    • Docking studies : Molecular modeling (AutoDock Vina) predicts interactions with Arg183 and Tyr240 in the GPR40 binding pocket.

Q. How does the compound’s stability impact long-term storage and experimental reproducibility?

  • Degradation pathways : Oxidation of the hydroxyl group or decarboxylation under acidic conditions.
  • Mitigation :
    • Use inert atmosphere (N2_2) during storage.
    • Lyophilization for long-term stability.
    • Regular HPLC-UV monitoring (λ = 254 nm) to detect degradation products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid
Reactant of Route 2
2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid

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